

Formulation of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride for experiments

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Compound of Interest

Compound Name:	2-(4-Chlorophenoxy)ethanimidamide hydrochloride
CAS No.:	59104-19-7
Cat. No.:	B1316804

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Application Note: Formulation & Handling of **2-(4-Chlorophenoxy)ethanimidamide hydrochloride**

Executive Summary

This guide details the formulation, stability, and handling of **2-(4-Chlorophenoxy)ethanimidamide hydrochloride** (CAS: 59104-19-7), a structural analog often used as a fragment in serine protease inhibitor design and as a chemical probe in adrenergic receptor research.^{[1][2][3]}

Critical Advisory: While the hydrochloride salt confers water solubility, the amidine functional group is thermodynamically unstable in basic aqueous environments, prone to irreversible hydrolysis to the corresponding primary amide.^[2] Successful experimentation requires strict adherence to pH control (< pH 7.5) and desiccation during storage.

Physicochemical Profile

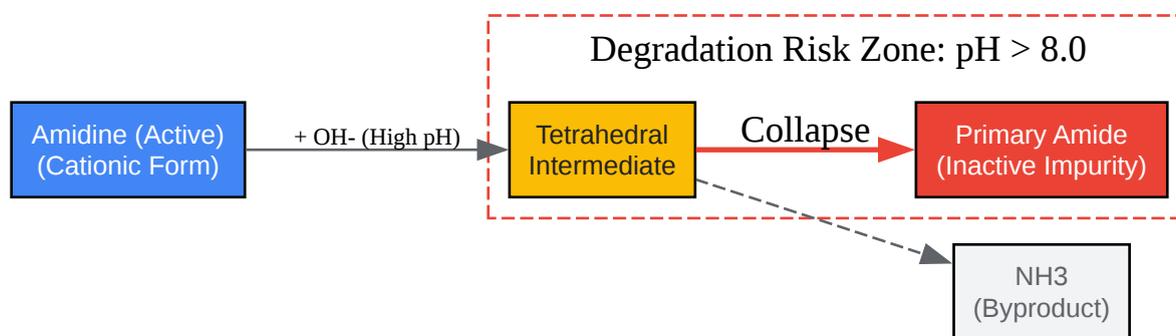
Understanding the molecule's physical limitations is the first step to reproducible data.^[2]

Property	Value	Implication for Formulation
Molecular Weight	221.08 g/mol	Low MW facilitates rapid dissolution.[1][2][3]
Appearance	White crystalline solid	Discoloration (yellowing) indicates hydrolysis/oxidation.[1][2]
Solubility (Water)	~50 mg/mL (Estimated)	Highly soluble due to ionic HCl salt form.[1][3]
Solubility (DMSO)	>100 mM	Preferred solvent for Master Stocks.[1][2]
pKa (Amidine)	~11.0–12.0	Protonated (cationic) at physiological pH.[1][3]
Hygroscopicity	Deliquescent	Must be stored in a desiccator; absorbs atmospheric water rapidly.[1][2]

Critical Mechanism: The Hydrolysis Risk[2]

The primary cause of experimental failure with amidines is "silent" degradation. Unlike precipitation, hydrolysis yields a soluble amide impurity that may be inactive or have off-target effects.[1][2][3]

Mechanism: In basic conditions (pH > 8), the hydroxide ion attacks the amidine carbon, leading to the expulsion of ammonia and formation of the amide.



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Figure 1: Hydrolysis pathway of amidines.[3][4] High pH accelerates the transition from the active amidine to the inactive amide.

Protocol 1: Master Stock Preparation (In Vitro)

Objective: Create a stable, high-concentration stock for long-term storage. Solvent: 100% Anhydrous DMSO (Dimethyl sulfoxide).[3]

Rationale: Water promotes hydrolysis.[5] DMSO prevents proton exchange and stabilizes the amidine salt.

Step-by-Step:

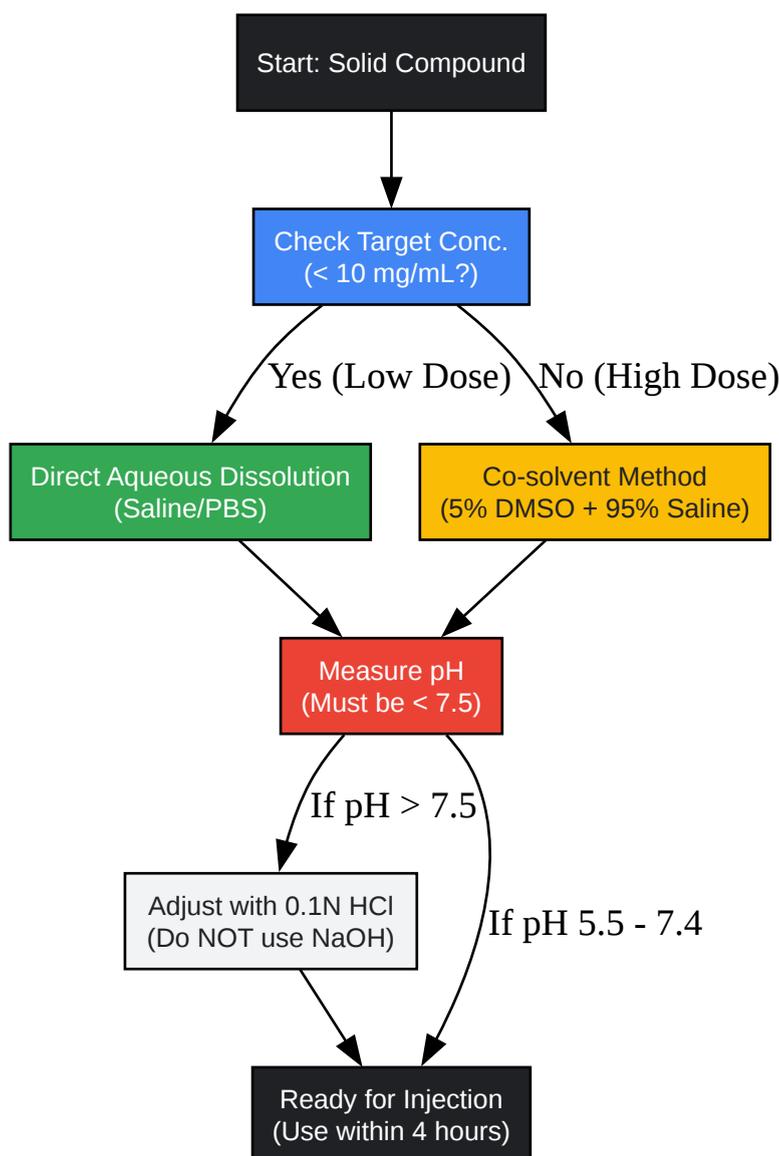
- Calculate: Determine the mass required for a 100 mM stock.
 - Example: To make 1 mL of 100 mM stock, weigh 22.11 mg of powder.
- Weighing: Weigh quickly. The compound is deliquescent; prolonged exposure to air will increase mass (water weight) and dilute the actual concentration.[2]
- Dissolution: Add anhydrous DMSO. Vortex vigorously for 30 seconds. The solution should be clear and colorless.
- Aliquot: Dispense into light-protective amber vials (20–50 μ L aliquots) to avoid freeze-thaw cycles.
- Storage: Store at -20°C or -80°C . Stable for 6 months.

Protocol 2: Aqueous Formulation (In Vivo / Cell Culture)[1][2][3]

Objective: Prepare a vehicle-compatible solution for immediate administration. Challenge: Balancing physiological compatibility (pH 7.4) with chemical stability.

Recommended Vehicle: 0.9% Saline or PBS (pH 7.2).[3] Avoid: Carbonate buffers or unbuffered basic solutions.

Workflow Diagram:



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Figure 2: Decision tree for preparing aqueous working solutions.

Step-by-Step Protocol:

- Preparation: Thaw a DMSO stock aliquot (from Protocol 1) or weigh fresh powder.
- Dilution:
 - For Cell Culture: Dilute DMSO stock 1:1000 into media (Final DMSO < 0.1%).
 - For Animal Injection (IP/IV): Dissolve powder directly in sterile 0.9% Saline. If solubility is slow, pre-dissolve in 5% DMSO, then slowly add 95% Saline with vortexing.[1]
- pH Verification (Crucial):
 - Test a small aliquot with a pH strip.
 - The HCl salt usually yields a slightly acidic solution (pH ~5.0–6.0). This is ideal for stability. [1][3]
 - Do not neutralize to pH 7.4 unless necessary for the specific biological assay. If neutralization is required, add buffer slowly and use immediately.[1]
- Filtration: Syringe filter (0.22 μ m PES or PVDF) for sterilization.
- Usage Window: Use aqueous solutions within 4 hours at room temperature. Discard leftovers.

Quality Control & Validation

To ensure the compound has not degraded during storage:

- Visual Check: Solution must be clear. Turbidity suggests free-base precipitation.[1][3]
- LC-MS Verification:
 - Column: C18 Reverse Phase.

- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1] Note: Acidic mobile phase ensures the amidine remains protonated and stable during analysis.[2]
- Target Mass: $[M+H]^+ = 221.08$ (approx).[1][3][6]
- Impurity Flag: Look for a peak at $[M+H]^+ + 1$ Da (Hydrolysis to amide: $-NH + O = +1$ mass shift roughly, but specifically Amidine ($R-C(=NH)NH_2$) \rightarrow Amide ($R-C(=O)NH_2$).[1][2][3] Mass change: $-NH + O$. NH is 15, O is 16.[1][2][3] Mass increases by ~ 1 Da).

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